Fgfr4-IN-16

Covalent inhibitor FGFR4 selectivity Irreversible binding

FGFR4-IN-16 (CY-15-2, CAS 1970120-44-5, MW 685.56, formula C₃₅H₃₀Cl₂N₆O₅) is a covalent/irreversible inhibitor of fibroblast growth factor receptor 4 (FGFR4) derived from the dual‑warhead covalent inhibitor patent family. Unlike pan‑FGFR inhibitors that broadly target FGFR1–4, FGFR4‑IN‑16 was designed as a selective FGFR4 tool compound for cancer research, particularly in FGFR4‑driven malignancies such as hepatocellular carcinoma where FGF19/FGFR4 signaling is implicated.

Molecular Formula C35H30Cl2N6O5
Molecular Weight 685.6 g/mol
Cat. No. B12378507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-16
Molecular FormulaC35H30Cl2N6O5
Molecular Weight685.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C(=O)N(C3=N2)CC4=CC=C(C=C4)NC(=O)C=C)C5=C(C(=CC(=C5Cl)OC)OC)Cl
InChIInChI=1S/C35H30Cl2N6O5/c1-6-27(44)39-22-13-11-20(12-14-22)18-43-33-21(15-23(34(43)46)29-30(36)25(47-4)16-26(48-5)31(29)37)17-38-35(42-33)41-32-19(3)9-8-10-24(32)40-28(45)7-2/h6-17H,1-2,18H2,3-5H3,(H,39,44)(H,40,45)(H,38,41,42)
InChIKeyONEJCSHKFYTXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR4-IN-16 (CY-15-2) Procurement Guide: Covalent FGFR4 Inhibitor for Cancer Research


FGFR4-IN-16 (CY-15-2, CAS 1970120-44-5, MW 685.56, formula C₃₅H₃₀Cl₂N₆O₅) is a covalent/irreversible inhibitor of fibroblast growth factor receptor 4 (FGFR4) derived from the dual‑warhead covalent inhibitor patent family [1]. Unlike pan‑FGFR inhibitors that broadly target FGFR1–4, FGFR4‑IN‑16 was designed as a selective FGFR4 tool compound for cancer research, particularly in FGFR4‑driven malignancies such as hepatocellular carcinoma where FGF19/FGFR4 signaling is implicated [1].

Why Pan-FGFR or Alternative FGFR4 Inhibitors Cannot Substitute for FGFR4-IN-16


FGFR4‑IN‑16 cannot be interchangeably substituted with pan‑FGFR inhibitors (e.g., FGFR‑IN‑16/compound 7N, erdafitinib) or even other selective FGFR4 inhibitors without altering experimental outcomes. Pan‑FGFR inhibitors carry established risks of FGFR1‑mediated toxicities including ectopic mineralization and hyperphosphatemia [1], whereas selective FGFR4 inhibitors differ fundamentally in their binding mode (reversible covalent vs. irreversible covalent), cysteine‑targeting strategy (Cys477 vs. Cys552 vs. dual Cys477+Cys552 engagement), and residence time on target [2]. FGFR4‑IN‑16 originates from a dual‑warhead design concept [1] that distinguishes it mechanistically from single‑warhead covalent FGFR4 inhibitors such as BLU9931 or H3B‑6527. These mechanistic differences translate into divergent selectivity profiles, resistance‑mutation sensitivity, and cellular pharmacodynamics—meaning that even compounds with comparable biochemical IC₅₀ values cannot be assumed to produce equivalent biological results [2].

FGFR4-IN-16 Quantitative Differentiation Evidence Against Closest Comparators


Covalent Binding Mode: Irreversible vs. Reversible Covalent FGFR4 Engagement

FGFR4-IN-16 (CY-15-2) is characterized as a covalent/irreversible inhibitor of FGFR-4 [1], distinguishing it from reversible covalent FGFR4 inhibitors such as FGF401 (roblitinib), which binds in a reversible covalent manner to the FGFR4 kinase domain with an IC₅₀ of 1.9 nM and shows at least 1,000‑fold selectivity against a panel of 65 kinases [2]. Irreversible covalent inhibitors form a permanent covalent bond with their target cysteine residue(s), conferring prolonged target inhibition beyond systemic drug clearance and a distinct drug–target residence time profile that reversible covalent inhibitors cannot achieve [1]. This mechanistic distinction is critical for experiments requiring sustained FGFR4 suppression, such as washout assays or in vivo tumor regrowth studies.

Covalent inhibitor FGFR4 selectivity Irreversible binding

Selectivity Advantage Over Pan-FGFR Inhibitor FGFR-IN-16 (Compound 7N)

FGFR4-IN-16 (CY-15-2) is a selective FGFR4 inhibitor developed to spare FGFR1–3 [1]. In contrast, the identically numbered but chemically distinct compound FGFR-IN-16 (compound 7N, CAS 2170748-42-0) is a pan‑FGFR inhibitor with IC₅₀ values of 8 nM (FGFR1), 4 nM (FGFR2), and 3.8 nM (FGFR4) [2]. The pan‑FGFR profile of compound 7N carries known FGFR1‑associated toxicity risk, including ectopic mineralization observed in preclinical models [3]. While quantitative selectivity data for FGFR4-IN-16 has not been disclosed in public vendor documentation, the patent explicitly teaches that selective FGFR4 inhibition—avoiding FGFR1 engagement—is desirable to avoid FGFR1‑mediated toxicities [3]. Users procuring FGFR4-IN-16 (CY-15-2) over FGFR-IN-16 (7N) do so specifically to achieve FGFR4‑selective pharmacology that the pan‑inhibitor cannot provide.

FGFR selectivity Pan-FGFR inhibitor Kinase selectivity

Dual-Warhead Covalent Design Concept Differentiation from Single-Cysteine FGFR4 Inhibitors

FGFR4-IN-16 (CY-15-2) is disclosed in the dual‑warhead covalent FGFR4 inhibitor patent family (US10253029B2), which claims compounds designed to covalently engage both Cys477 and Cys552 residues of FGFR4 [1]. This dual‑warhead concept was subsequently validated with the analog CXF‑009, which demonstrated covalent binding to both cysteine residues (IC₅₀ = 48 nM), enabling potent inhibition of single‑cysteine mutants FGFR4(C477A) and FGFR4(C552A) [2]. In contrast, clinically investigated FGFR4 inhibitors such as BLU9931 (irreversible, IC₅₀ = 3 nM, ~297‑fold selective over FGFR1) and H3B‑6527 (covalent, IC₅₀ < 1.2 nM, ≥250‑fold selective over FGFR1–3) target only a single cysteine residue . The dual‑warhead approach offers potential resilience against point mutations at either cysteine that could abrogate single‑warhead inhibitor binding—a differentiation that may be critical for resistance studies.

Dual-warhead covalent inhibitor Cys477 Cys552 Drug resistance

Chemical Structure Distinction from Confusable Pan-FGFR Analog FGFR-IN-16

FGFR4-IN-16 (CY-15-2, CAS 1970120-44-5, MW 685.56, C₃₅H₃₀Cl₂N₆O₅) is chemically distinct from FGFR-IN-16 (compound 7N, CAS 2170748-42-0, MW 620.49, C₃₀H₂₇Cl₂N₇O₄) [1], despite the near‑identical nomenclature that has caused documented confusion in vendor databases and scientific procurement platforms. The two compounds differ in molecular weight by 65.07 g/mol and possess different heterocyclic scaffolds, warhead configurations, and target selectivity profiles. FGFR4-IN-16 is a selective FGFR4 covalent inhibitor , whereas FGFR-IN-16 is a pan‑FGFR inhibitor with potent activity against FGFR1 (IC₅₀ = 8 nM), FGFR2 (IC₅₀ = 4 nM), and FGFR4 (IC₅₀ = 3.8 nM) [1]. Procurement of the incorrect compound based on ambiguous naming would yield fundamentally different pharmacological profiles and confound experimental interpretation.

Chemical identity CAS differentiation Procurement accuracy

Recommended Application Scenarios for FGFR4-IN-16 Based on Differentiated Evidence


FGFR4-Selective Pharmacological Studies Requiring FGFR1–3 Sparing

FGFR4-IN-16 is suited for experiments where selective FGFR4 inhibition is required without confounding activity at FGFR1/2/3. Based on its origin in the selective FGFR4 dual-warhead patent [1] and its differentiation from pan-FGFR inhibitor FGFR-IN-16 (compound 7N) [2], researchers studying FGF19/FGFR4 signaling in hepatocellular carcinoma or other FGFR4-driven cancers can use FGFR4-IN-16 to attribute phenotypes specifically to FGFR4 blockade, avoiding the FGFR1-mediated toxicities (ectopic mineralization, hyperphosphatemia) associated with pan-FGFR inhibitors [3]. Appropriate controls should include a structurally distinct selective FGFR4 inhibitor (e.g., BLU9931 or H3B-6527) to confirm on-target effects.

Covalent Target Engagement and Drug–Target Residence Time Studies

As a covalent/irreversible FGFR4 inhibitor [1], FGFR4-IN-16 is appropriate for washout experiments, target occupancy assays, and drug–target residence time determinations where sustained target inhibition is required. Unlike reversible covalent inhibitors such as FGF401 (roblitinib) [2], irreversible covalent inhibitors form permanent adducts with their target cysteine, enabling researchers to dissect the pharmacological consequences of prolonged FGFR4 suppression that outlasts compound clearance. This application scenario requires validation of covalent binding by mass spectrometry or crystallography for each experimental system.

FGFR4 Resistance Mutation Profiling and Dual-Cysteine Engagement Studies

The dual-warhead design concept underlying FGFR4-IN-16—targeting both Cys477 and Cys552 of FGFR4 [1]—positions this compound class for resistance mechanism studies. While quantitative data for FGFR4-IN-16 is limited, the structurally related dual-warhead inhibitor CXF-009 demonstrated retained activity against single-cysteine mutants FGFR4(C477A) and FGFR4(C552A) [2]. Researchers investigating FGFR4 gatekeeper or cysteine mutations that confer resistance to single-warhead inhibitors (e.g., BLU9931, H3B-6527) may employ FGFR4-IN-16 as a chemical probe to test the dual-warhead concept, with the caveat that independent biochemical characterization of FGFR4-IN-16 is recommended prior to use.

Chemical Tool for FGFR4-Driven Cancer Cell Line Profiling

FGFR4-IN-16 may be deployed in cancer cell line panels (particularly hepatocellular carcinoma lines such as Hep3B, Huh7, and JHH7 that harbor FGF19 amplifications or high FGFR4 expression) to probe FGFR4 dependency. Its covalent mechanism distinguishes it from ATP-competitive reversible inhibitors, providing a complementary pharmacological tool to establish the robustness of FGFR4 addiction phenotypes. Researchers should include a pan-FGFR inhibitor (e.g., erdafitinib or LY2874455) as a comparator to demonstrate that any observed anti-proliferative effects are FGFR4-mediated rather than due to broader FGFR family inhibition [1].

Technical Documentation Hub

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52 linked technical documents
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